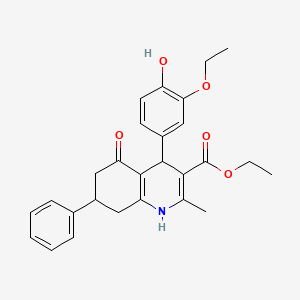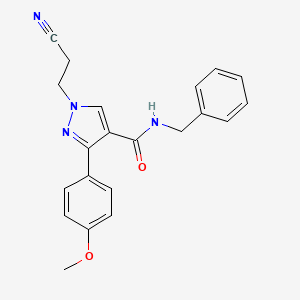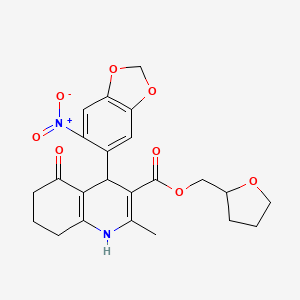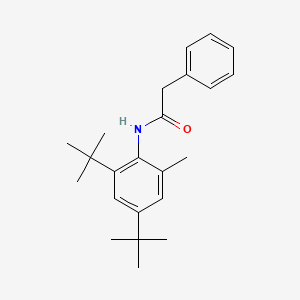
2-amino-7-(dimethylamino)-4-(1-naphthyl)-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-7-(dimethylamino)-4-(1-naphthyl)-4H-chromene-3-carbonitrile, commonly known as DMANC, is a synthetic organic compound that has gained significant interest in scientific research due to its potential applications in various fields. DMANC is a fluorescent molecule that belongs to the family of coumarin derivatives. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been extensively studied.
作用機序
DMANC acts as a fluorescent probe by binding to specific molecules or ions in biological systems. The binding of DMANC to these molecules or ions alters its fluorescence properties, allowing for the detection of these molecules or ions in biological samples. The mechanism of action of DMANC is based on the fluorescence resonance energy transfer (FRET) phenomenon, where the energy from the excited state of DMANC is transferred to a nearby molecule, resulting in the emission of fluorescence.
Biochemical and Physiological Effects:
DMANC has been shown to have low cytotoxicity and high biocompatibility, making it an ideal fluorescent probe for biological applications. DMANC has been used to study the distribution and localization of metal ions and reactive oxygen species in biological systems. DMANC has also been used to study the signaling pathways involved in the regulation of nitric oxide in living cells.
実験室実験の利点と制限
The advantages of using DMANC as a fluorescent probe in lab experiments include its high sensitivity, selectivity, and biocompatibility. DMANC can be used to detect specific molecules or ions in biological systems with high accuracy and precision. However, the limitations of using DMANC include its high cost and the need for specialized equipment for fluorescence detection.
将来の方向性
There are several potential future directions for the use of DMANC in scientific research. DMANC can be used to study the role of metal ions and reactive oxygen species in various diseases, such as cancer and neurodegenerative diseases. DMANC can also be used to study the signaling pathways involved in the regulation of nitric oxide in living cells. Furthermore, DMANC can be used to develop new diagnostic and therapeutic strategies for various diseases.
合成法
DMANC can be synthesized through various methods, including the Knoevenagel condensation reaction and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction of 4-hydroxycoumarin and 1-naphthaldehyde with malononitrile in the presence of a base. The Pechmann condensation reaction involves the reaction of 1-naphthol with malonic acid in the presence of a catalyst. Both methods yield DMANC with high purity and yield.
科学的研究の応用
DMANC has been widely used in scientific research due to its fluorescent properties and potential applications in various fields. DMANC has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. DMANC has also been used as a fluorescent probe for the detection of nitric oxide in living cells. Furthermore, DMANC has been used as a fluorescent probe for the detection of reactive oxygen species in biological systems.
特性
IUPAC Name |
2-amino-7-(dimethylamino)-4-naphthalen-1-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-25(2)15-10-11-18-20(12-15)26-22(24)19(13-23)21(18)17-9-5-7-14-6-3-4-8-16(14)17/h3-12,21H,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLXEXCHBAKSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methyl-2-phenylpiperazine](/img/structure/B4992835.png)
![N,4-dimethyl-5-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine bis(trifluoroacetate)](/img/structure/B4992843.png)


![2-(2,4-dichloro-6-methylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4992864.png)





![2-methoxy-N-(1-{1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4992902.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4992908.png)
![N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4992910.png)
